(2E)-N-(3-methoxypropyl)-2,3-diphenylprop-2-enamide
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Overview
Description
(E)-N-(3-METHOXYPROPYL)-2,3-DIPHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a methoxypropyl group and a diphenylpropenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-METHOXYPROPYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of 3-methoxypropylamine with 2,3-diphenylpropenoic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable dehydrating agent to facilitate the formation of the amide bond. Common solvents used in this synthesis include dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-METHOXYPROPYL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenamide moiety can be reduced to form saturated amides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of N-(3-methoxypropyl)-2,3-diphenylpropionamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(E)-N-(3-METHOXYPROPYL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3-METHOXYPROPYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar propenone backbone but differs in the aromatic substituents.
3-(3-Methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane: Contains a methoxypropyl group but has a different core structure.
Uniqueness
(E)-N-(3-METHOXYPROPYL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(E)-N-(3-methoxypropyl)-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C19H21NO2/c1-22-14-8-13-20-19(21)18(17-11-6-3-7-12-17)15-16-9-4-2-5-10-16/h2-7,9-12,15H,8,13-14H2,1H3,(H,20,21)/b18-15+ |
InChI Key |
PIXQBGLRIRIAOI-OBGWFSINSA-N |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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